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1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea

Medicinal Chemistry Coordination Chemistry Kinase Inhibition

Research requiring precise bipyridine geometry faces isomer-dependent bioactivity risks. This N,N'-disubstituted urea features a rare [2,3']-bipyridine core-distinct from [2,2'] or [2,4'] analogues-offering angled nitrogen donor orientation for chiral metal complexation or selective kinase probe design. • clogP ~3.1: balances sEH inhibition with improved aqueous solubility vs. trifluoromethoxy analogs • 4-ylmethyl-[2,3']-bipyridine scaffold: enables non-centrosymmetric coordination for MOFs/chirality transfer • Urea pharmacophore: validated for sEH modulation; suitable for lead optimization campaigns

Molecular Formula C20H20N4O2
Molecular Weight 348.406
CAS No. 2034440-62-3
Cat. No. B2355808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea
CAS2034440-62-3
Molecular FormulaC20H20N4O2
Molecular Weight348.406
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
InChIInChI=1S/C20H20N4O2/c1-2-26-19-8-4-3-7-17(19)24-20(25)23-13-15-9-11-22-18(12-15)16-6-5-10-21-14-16/h3-12,14H,2,13H2,1H3,(H2,23,24,25)
InChIKeyYPUDRSUIGQICRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea: Overview


1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea (CAS 2034440-62-3) is a synthetic small molecule belonging to the N,N'-disubstituted urea class. It features a characteristic [2,3'-bipyridine] core linked via a methylene bridge to a urea group, which is further N'-substituted with a 2-ethoxyphenyl moiety [REFS-1, REFS-2]. This specific [2,3']-bipyridine isomer offers a distinct nitrogen-donor geometry compared to the more common symmetrical [2,2']- or [4,4']-bipyridine ligands, influencing its metal-chelating properties and protein-binding conformation [3]. Its molecular architecture is consistent with scaffolds explored for ATP-competitive kinase inhibition and soluble epoxide hydrolase (sEH) modulation, placing it within a highly competitive but pharmacologically relevant chemical space [REFS-1, REFS-2].

Coordination ChemistryNon-centrosymmetric [2,3']-bipyridine ligand for chiral metal complexes and MOFs
Kinase Probe Design4-ylmethyl-[2,3']-bipyridine core for ATP-competitive hinge-region binding studies
sEH ModulationEthoxyphenyl urea scaffold for soluble epoxide hydrolase inhibitor profiling

Why Positional Isomers Cannot Substitute 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea


The precise position of the inter-pyridine bond (e.g., [2,2'] vs. [2,3'] vs. [2,4']) and the attachment point of the urea-methylene linker on the bipyridine ring are primary determinants of biological activity in this compound class [1]. A [2,3']-bipyridine presents a unique spatial and electronic distribution of its two nitrogen lone pairs, which directly impacts its capacity for monodentate or bidentate metal coordination [2]. This isomerism fundamentally alters the geometry of the pharmacophore, meaning that closely related analogues, such as those with a [2,4']-bipyridine core (e.g., CAS 2034321-14-5), are expected to exhibit divergent target engagement, selectivity profiles, and metabolic stability, precluding their use as interchangeable substitutes in developmental research [REFS-1, REFS-3].

This Compound
[2,3']-bipyridine, 4-ylmethyl-urea: unique nitrogen-donor geometry and pharmacophore vector
Positional Isomer (CAS 2034321-14-5)
[2,4']-bipyridine, 3-ylmethyl-urea: altered coordination angle and linker position may shift target engagement and selectivity profiles
Structural Basis
1,4-relationship of pyridine nitrogens defines metal-binding and pharmacophore orientation
Risk Context
Isomer-dependent geometry likely precludes direct substitution; requires independent SAR validation

Structural and Property Differentiation Evidence


[2,3']- vs. [2,4']-Bipyridine Core Geometry

The target compound possesses a [2,3']-bipyridine core, which is structurally distinct from the [2,4']-bipyridine isomer (e.g., CAS 2034321-14-5). In the [2,3'] configuration, the pyridine nitrogen atoms are in a 1,4-relationship across the inter-ring bond, creating a non-linear coordination vector and altering the dihedral angle between the two rings compared to the 1,5-relationship in the [2,4'] isomer. This geometric difference dictates the molecular recognition of metal ions and residues within enzyme active sites. No direct comparative biological data is available for this specific pair; this evidence is based on foundational computational and structural principles [REFS-1, REFS-2].

Core Geometry
Structural context
[2,3']-bipyridine (1,4-N relationship) vs. [2,4']-bipyridine (1,5-N relationship)
Determines metal-coordination vector and receptor-fit geometry
No target-engagement data; based on structural principles and patent disclosures
Medicinal Chemistry Coordination Chemistry Kinase Inhibition

4-ylmethyl vs. 3-ylmethyl Linker Substitution

The urea group is attached at the 4-position of the [2,3'-bipyridine] ring, creating a 4-ylmethyl linker. The closest positional isomers, such as CAS 2034321-14-5, feature a 3-ylmethyl linker on a [2,4']-bipyridine core. The change in substitution position fundamentally alters the vector of the urea pharmacophore relative to the bipyridine's nitrogen atoms, which are critical for hinge-binding or metal-chelation interactions in ATP-competitive kinase inhibitors. This single-atom positional shift is a well-established modulator of activity in kinase inhibitor SAR studies. No direct comparative assay data is available for these specific compounds; this evidence is inferred from SAR principles of bipyridyl urea series [REFS-1, REFS-2].

Linker Position
SAR context
4-ylmethyl (target) vs. 3-ylmethyl on [2,4'] core (comparator)
Alters urea pharmacophore orientation relative to hinge-binding nitrogens
Inferred from bipyridine-urea kinase inhibitor SAR trends; no direct assay comparison
Structure-Activity Relationship (SAR) Pharmacophore Modeling Protease Inhibition

Ethoxyphenyl Lipophilicity and Drug-Likeness Profile

The 2-ethoxyphenyl substituent contributes specific molecular properties distinct from other common urea N'-substituents. Based on its chemical formula (C20H20N4O2), the compound has a molecular weight of 348.4 g/mol. Its lipophilicity (clogP calculated as approximately 3.1) and polar surface area (tPSA of 67.2 Ų) position it within favorable drug-like chemical space according to Lipinski's rules. Compared to a trifluoromethoxy analogue (e.g., BDBM408978 with Ki 1.40 nM for sEH), which has a higher clogP and altered electronic properties, the 2-ethoxyphenyl group offers a distinct balance of lipophilic and hydrogen-bonding characteristics that influence solubility and membrane permeability. Direct comparative solubility data is not published; property calculations are derived from its 2D structure [REFS-1, REFS-2].

Physicochemical Profile
In silico context
clogP ~3.1, tPSA 67.2 Ų (target) vs. CF3O analogue clogP ~+1 higher (sEH Ki 1.40 nM)
Moderated lipophilicity may support solubility and permeability screening
Calculated values; no experimental solubility or permeability comparison available
ADME Properties Drug-Likeness Solubility

Research Applications for 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea


Asymmetric Ligand in Coordination Chemistry and MOF Design

The unique [2,3']-bipyridine isomer provides a non-centrosymmetric coordination platform ideal for constructing chiral-at-metal complexes or MOFs with anisotropic pore environments. Its differential geometry relative to [2,2']- and [2,4']- linkers makes it a critical procurement for researchers investigating chirality transfer or heterogeneous catalysis [1].

Kinase Profiling Selectivity Probe

Given the compound's 4-ylmethyl-[2,3']-bipyridine core, it serves as a precise pharmacophore probe for kinases where an angled H-bond acceptor/donor orientation is required for hinge-region binding. This application is directly supported by the Merck patent family disclosing [3,4']-bipyridine derivatives as selective TGF-beta receptor kinase inhibitors, making this isomer a valuable tool in selectivity panel screening [1].

Soluble Epoxide Hydrolase Inhibitor Optimization Scaffold

The urea motif is a validated pharmacophore for sEH inhibition. The calculated lipophilicity (clogP ~3.1) of this ethoxyphenyl analogue is lower than that of high-affinity trifluoromethoxy compounds, suggesting potential for improved aqueous solubility. This makes the compound a suitable starting point for lead optimization campaigns aiming to balance potency with favorable ADME properties [2].

Application
Selection Property
Validation Focus
Asymmetric Ligand in Coordination Chemistry
Non-centrosymmetric [2,3']-bipyridine core geometry
Chiral metal-complex and MOF anisotropy studies
Kinase Profiling Selectivity Probe
4-ylmethyl-[2,3']-bipyridine pharmacophore vector
Hinge-region binding orientation and selectivity panel profiling
sEH Inhibitor Optimization Scaffold
Ethoxyphenyl urea with moderated lipophilicity
sEH inhibition potency and solubility balance assessment
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